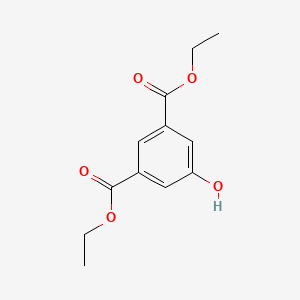

Dietil 5-hidroxiisoftalato

Descripción general

Descripción

Diethyl 5-hydroxyisophthalate (DEHIP) is a synthetic organic compound that was first synthesized in the late 19th century. It is a derivative of isophthalic acid and is a colorless, odorless, and crystalline solid. DEHIP has been used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, dyes, and polymers. It is also used as a reagent in organic synthesis, as a plasticizer for polymers, and as a laboratory reagent.

Aplicaciones Científicas De Investigación

Síntesis de Agentes de Contraste Radiológico

Dietil 5-hidroxiisoftalato: es un valioso intermedio sintético en la creación de agentes de contraste radiológico. Estos agentes son cruciales para mejorar la visibilidad de las estructuras internas en técnicas de imagenología como rayos X y tomografías computarizadas. Específicamente, se utiliza en la síntesis de compuestos relacionados con Ioversol, que es un agente de contraste no iónico de baja osmolalidad .

Bloque de Construcción de Síntesis Orgánica

Como compuesto orgánico con un grupo éster dietílico, This compound sirve como un bloque de construcción versátil en la síntesis orgánica. Se puede utilizar para construir estructuras moleculares complejas para diversas aplicaciones, incluyendo productos farmacéuticos, agroquímicos y materiales avanzados .

Mecanismo De Acción

Target of Action

It is known that phthalates, a group of chemicals to which diethyl 5-hydroxyisophthalate belongs, are endocrine-disrupting chemicals . They can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Mode of Action

Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates, including Diethyl 5-hydroxyisophthalate, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The proposed metabolic pathway for phthalate biodegradation showed that phthalates are hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which is subsequently metabolized to phthalic acid . The phthalic acid thus produced undergoes aromatic ring cleavage .

Result of Action

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl 5-hydroxyisophthalate. For instance, the presence of microorganisms capable of degrading phthalates can influence the compound’s action . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and efficacy of Diethyl 5-hydroxyisophthalate.

Propiedades

IUPAC Name |

diethyl 5-hydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZBTHGPBGQFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345698 | |

| Record name | Diethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39630-68-7 | |

| Record name | Diethyl 5-hydroxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-ISOPHTHALIC ACID DIETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

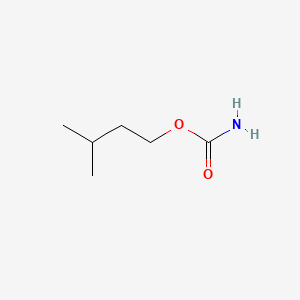

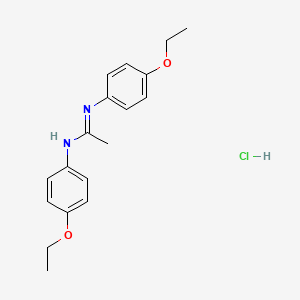

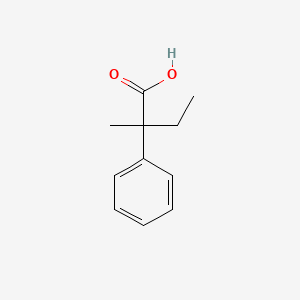

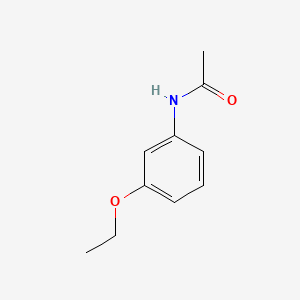

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

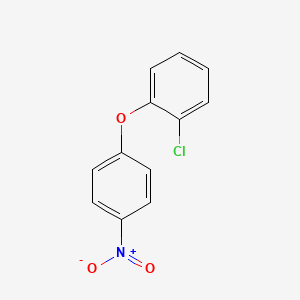

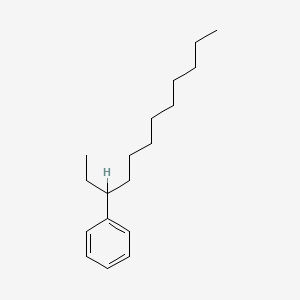

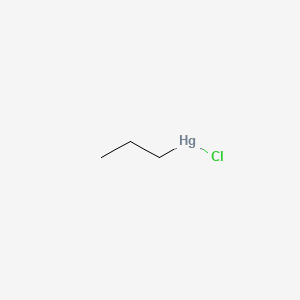

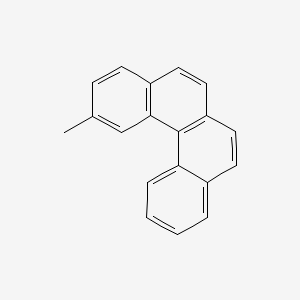

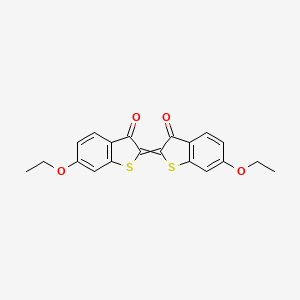

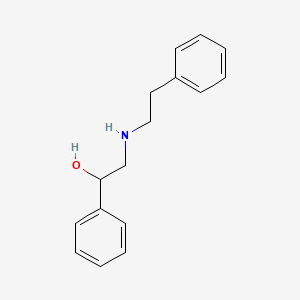

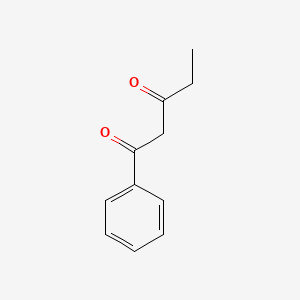

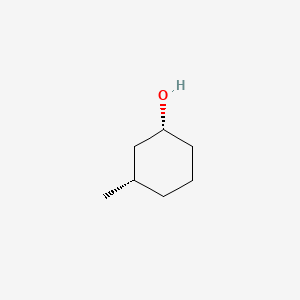

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.